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(4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone basic properties

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Compound of Interest

(4aR,6aS,7aR,11aS,11bR)-2,3,4,4

a,5,6,11a,11b-Octahydro
Compound Name: 4,4,8,11b-tetramethyl-1H
oxireno(1,10a)phenanthro(3,2-

b)furan-9(7aH)-one

Cat. No.: B1673081

In-depth Technical Guide: The Phenanthrofuranone Core

For Researchers, Scientists, and Drug Development Professionals

Introduction

A comprehensive search of public chemical databases and the scientific literature yielded no specific data for the compound (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone. This suggests that this particular stereoisomer is likely a novel compound that has not yet been synthesized or characterized.

This guide, therefore, provides an in-depth overview of the broader class of phenanthrofuranone derivatives. The phenanthrofuranone core is a complex heterocyclic scaffold that is of interest in medicinal chemistry due to its structural relationship to various biologically active natural products and synthetic compounds. This document will detail generalized methodologies for the synthesis, characterization, and biological evaluation of novel phenanthrofuranone derivatives, providing a framework for researchers interested in this chemical space.



Core Properties and Characterization of a Novel Phenanthrofuranone

Upon the successful synthesis of a novel phenanthrofuranone derivative, a series of analytical techniques are employed to confirm its structure and purity. The expected data for a hypothetical derivative are summarized below.

Physicochemical and Spectroscopic Data (Hypothetical)

| Property | Expected Value/Data |
|---|---|
| Molecular Formula | C ₁₆ H ₁₆ O ₂ (for the core octahydrophenanthrofuranone) |
| Molecular Weight | 240.29 g/mol (for the core) |
| Appearance | White to off-white crystalline solid |
| Melting Point | Dependent on substituents and crystal packing |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, CH ₂ Cl ₂ , and sparingly soluble in alcohols and water. |
| ¹H NMR (CDCl₃, 400 MHz) | Complex multiplets in the aliphatic region (1.5-3.5 ppm), and aromatic signals (7.0-8.5 ppm) if unsaturated. |
| ¹³ C NMR (CDCl ₃ , 100 MHz) | Carbonyl signal (~170-180 ppm), sp ² carbons in the aromatic region, and multiple sp ³ carbons in the aliphatic region. |
| Mass Spectrometry (HRMS) | Calculated m/z for [M+H]+ or [M+Na]+ to confirm elemental composition. |
| FT-IR (KBr, cm ⁻¹) | Characteristic C=O stretch (~1750-1770 cm ⁻¹ for a lactone), C-O stretches, and aromatic/aliphatic C-H stretches. |

Experimental Protocols



The synthesis and characterization of a novel phenanthrofuranone would follow a logical progression from chemical synthesis to structural elucidation and finally to biological screening.

General Synthetic Protocol: Multi-step Synthesis

The synthesis of a complex heterocyclic system like a phenanthrofuranone derivative often involves a multi-step sequence. A generalized approach could involve the construction of the furanone ring onto a pre-existing phenanthrene or a related precursor.

- Preparation of the Phenanthrene Precursor: This could start from simpler aromatic compounds through coupling and cyclization reactions.
- Functionalization of the Phenanthrene Core: Introduction of functional groups that will allow for the annulation of the furanone ring.
- Construction of the Furanone Ring: This is a key step and could be achieved through various methods, such as intramolecular cyclization of a suitably substituted carboxylic acid or ester.
- Purification: The final compound would be purified using techniques like column chromatography, followed by recrystallization to obtain a pure sample for analysis.

Characterization Workflow

- Initial Confirmation: Thin Layer Chromatography (TLC) to monitor reaction progress and assess purity.
- Structural Elucidation:
 - NMR Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework. 2D NMR techniques (COSY, HSQC, HMBC) would be used to establish connectivity.
 - Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) to confirm the molecular formula.
 - FT-IR Spectroscopy: To identify key functional groups, especially the lactone carbonyl.



- Purity Determination: High-Performance Liquid Chromatography (HPLC) to determine the purity of the final compound.
- Definitive Structure Confirmation: Single-crystal X-ray crystallography, if suitable crystals can be obtained, provides the unambiguous three-dimensional structure and stereochemistry.

Mandatory Visualizations Generalized Synthetic Workflow for a Novel Phenanthrofuranone

Caption: Generalized Synthetic Workflow for a Novel Phenanthrofuranone

Hypothetical Biological Screening Cascade

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